ethyl (4S)-4-amino-5-methylhexanoate
Description
Properties
IUPAC Name |
ethyl (4S)-4-amino-5-methylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-12-9(11)6-5-8(10)7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDRGNYDMSWKGQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, documented in the literature, share partial structural or functional similarities with ethyl (4S)-4-amino-5-methylhexanoate, enabling comparative analysis:
Ethyl 5-hexenoate (C₈H₁₄O₂)
- Properties : Molecular weight = 142.20 g/mol; used in food additives and flavorings due to its volatility and fruity odor .
- Contrast: Unlike this compound, the absence of an amino group and methyl branch limits its utility in chiral synthesis or bioactive molecule development.
(4S,6Z)-6-Dodecen-4-olide (C₁₂H₂₀O₂)
- Key Features : A γ-lactone with a 4S stereocenter and a Z-configured alkene at C6.
- Properties : Molecular weight = 196.29 g/mol; contributes to milk flavor enhancement due to its lactone structure and stereochemistry .
- Contrast: The lactone ring and larger molecular size differentiate it from the linear ester structure of this compound. Its application is flavor-specific, whereas the amino group in the target compound suggests pharmaceutical relevance.
4-Acetyl-5-methylhex-4-enenitrile (C₉H₁₃NO)
- Key Features : Contains a nitrile, acetyl group, and methyl branch at C5.
- Properties : Molecular weight = 151.21 g/mol; historically used in resin production .
- Contrast: The nitrile and acetyl groups introduce distinct reactivity (e.g., nucleophilic addition) compared to the amino-ester functionality of the target compound.
Data Table: Comparative Analysis of Key Compounds
*Hypothetical data inferred from structural analogs.
Research Findings and Discussion
- Stereochemical Influence : The 4S configuration parallels that of (4S,6Z)-6-dodecen-4-olide, suggesting that stereochemistry could enhance bioactivity or flavor intensity in analogous applications .
- Molecular Size and Applications: Larger compounds like the dodecenolide are flavor-specific, whereas smaller amino esters may prioritize synthetic versatility.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing ethyl (4S)-4-amino-5-methylhexanoate with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic catalysis (e.g., lipases or esterases) or chiral auxiliary-based approaches. For enzymatic routes, immobilizing enzymes on solid supports improves reusability and reaction efficiency . Chiral auxiliaries like Evans oxazolidinones enable precise stereocontrol during amide bond formation. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (≥98%) .
Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone structure, while 2D NOESY identifies spatial proximity of the 4S-amino and 5-methyl groups.
- Chiral HPLC : Use a cellulose-based CSP column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO) and detects impurities via isotopic patterns .
Q. How should researchers handle safety concerns during the synthesis and storage of this compound?
- Methodological Answer :
- Lab Handling : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Store under nitrogen at 4°C in amber vials to prevent oxidation. Conduct regular FT-IR checks for degradation (e.g., ester hydrolysis peaks at ~1700 cm) .
Advanced Research Questions
Q. How can discrepancies between NMR and mass spectrometry data for this compound be resolved?
- Methodological Answer :
- Error Analysis : Quantify solvent residue effects (e.g., DMSO in NMR) via H NMR integration. For MS, calibrate with internal standards (e.g., sodium trifluoroacetate) to correct mass shifts.
- Cross-Validation : Use X-ray crystallography to confirm absolute configuration. Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .
Q. What computational strategies optimize reaction conditions for multi-step syntheses of this compound?
- Methodological Answer :
- Factorial Design : Apply a 3 factorial matrix to test temperature (20–60°C) and catalyst loading (1–5 mol%). Response surface methodology (RSM) identifies optimal yield (e.g., 45°C, 3 mol% catalyst).
- Machine Learning : Train neural networks on historical reaction data (e.g., solvent polarity, reaction time) to predict enantioselectivity trends .
Q. What mechanisms underlie the stereoselective formation of the 4S configuration in enzymatic syntheses of this compound?
- Methodological Answer :
- Molecular Docking : Simulate substrate-enzyme interactions (e.g., Candida antarctica lipase B) using AutoDock Vina. Identify hydrogen bonding between the amino group and catalytic triad residues (Ser105, Asp187, His224).
- Kinetic Isotope Effects (KIE) : Measure ratios to probe rate-limiting steps (e.g., acylation vs. deacylation) .
Q. How do solvent systems influence the stability and reactivity of this compound in aqueous vs. non-polar environments?
- Methodological Answer :
- Stability Studies : Monitor hydrolysis rates via UV-Vis (λ = 260 nm) in buffered solutions (pH 2–10). Use Arrhenius plots to calculate activation energy (E) in water (≈50 kJ/mol) vs. toluene (≈30 kJ/mol).
- MD Simulations : GROMACS simulations reveal solvent-shell dynamics; water disrupts intramolecular H-bonds, accelerating degradation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory yield data in scaled-up syntheses of this compound?
- Methodological Answer :
- ANOVA : Compare batch yields (n = 5) under fixed parameters (e.g., 50 mL vs. 500 mL reactors). Identify variance sources (e.g., mixing efficiency, heat transfer).
- Uncertainty Quantification : Use Monte Carlo simulations to propagate errors from raw material purity (±2%) to final yield .
Q. How can researchers design experiments to investigate the compound’s potential as a chiral building block in peptide mimetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
